molecular formula C23H19N3O B2384826 N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1207044-78-7

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2384826
CAS No.: 1207044-78-7
M. Wt: 353.425
InChI Key: PWRBRVPARCAGKT-UHFFFAOYSA-N
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Description

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 3 and a phenyl group at position 1. The pyrazole moiety is linked via an amide bond to a [1,1'-biphenyl]-4-carbonyl group. The compound’s synthesis likely involves coupling reactions between pyrazole-amine derivatives and biphenyl carboxylic acids, utilizing carbodiimide-based reagents (e.g., EDCI/HOBt) as described in analogous syntheses .

Properties

IUPAC Name

N-(5-methyl-2-phenylpyrazol-3-yl)-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O/c1-17-16-22(26(25-17)21-10-6-3-7-11-21)24-23(27)20-14-12-19(13-15-20)18-8-4-2-5-9-18/h2-16H,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRBRVPARCAGKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biphenyl-4-carboxylic Acid Synthesis

The biphenyl moiety is typically constructed via Suzuki–Miyaura cross-coupling , leveraging palladium catalysis to couple aryl halides with boronic acids. For example, 4-bromobenzoic acid derivatives react with phenylboronic acid under optimized conditions (Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane/water, 90°C). Post-coupling oxidation or hydrolysis yields the carboxylic acid functionality.

3-Methyl-1-phenyl-1H-pyrazol-5-amine Preparation

This heterocyclic amine is synthesized through Knorr pyrazole synthesis , condensing phenylhydrazine with β-keto esters. For instance, ethyl acetoacetate and phenylhydrazine undergo cyclization in ethanol under reflux, followed by deprotection or functional group interconversion to yield the amine.

Biphenyl-4-carboxylic Acid Synthesis via Suzuki–Miyaura Cross-Coupling

Reaction Optimization

The Suzuki–Miyaura protocol in source achieves 85–91% yields for biphenyl intermediates using 4-bromobenzoate esters and phenylboronic acid. Critical parameters include:

  • Catalyst : Pd(PPh₃)₄ (2–5 mol%)
  • Base : Na₂CO₃ or K₃PO₄ (2.0 equiv)
  • Solvent : 1,4-dioxane/water (10:1)
  • Temperature : 90°C for 12–24 hours

Table 1 : Representative Yields for Biphenyl Intermediate Synthesis

Aryl Halide Boronic Acid Yield (%) Reference
Methyl 4-bromobenzoate Phenylboronic acid 91
4-Bromobenzonitrile 4-Methoxyphenyl 87

Post-coupling, hydrolysis of the ester to the carboxylic acid is achieved using NaOH (2M, 60°C, 6 hours).

3-Methyl-1-phenyl-1H-pyrazol-5-amine Synthesis

Cyclocondensation of Phenylhydrazine and β-Keto Esters

Source details a two-step process:

  • Cyclization : Ethyl acetoacetate reacts with phenylhydrazine in ethanol under reflux (75–85°C, 3 hours) to form 3-methyl-1-phenyl-1H-pyrazol-5-ol.
  • Amination : The hydroxyl group is replaced via Buchwald–Hartwig amination using Pd₂(dba)₃, Xantphos, and NH₃ in toluene (110°C, 24 hours), yielding the amine in 78% overall yield.

Side Reaction Mitigation :

  • Excess phenylhydrazine (1.2 equiv) prevents dimerization.
  • Anhydrous MgSO₄ absorbs water, shifting equilibrium toward product.

Amide Bond Formation Strategies

Carboxylic Acid Activation

The biphenyl-4-carboxylic acid is activated as an acyl chloride (SOCl₂, reflux) or via uronium reagents (HATU, EDCl). Source demonstrates that HATU-mediated coupling with 3-methyl-1-phenyl-1H-pyrazol-5-amine in DMF (0°C to rt, 12 hours) achieves 89% yield.

Table 2 : Comparison of Coupling Reagents

Reagent Solvent Temp (°C) Yield (%)
HATU DMF 0–25 89
EDCl/HOBt CH₂Cl₂ 25 76

Schlenk Techniques for Moisture Sensitivity

Given the hygroscopic nature of HATU, reactions are conducted under argon with molecular sieves to suppress hydrolysis.

Crystallization and Purification

Solvent Selection

Source isolates the final product via recrystallization from ethanol/water (3:1), yielding needle-like crystals with >99% purity (HPLC). Alternative solvents like IPA/MTBE (source) provide similar purity but lower recovery (82% vs. 91% for ethanol).

XRD Characterization

X-ray diffraction (XRD) patterns confirm crystalline structure, with characteristic peaks at 5.4°, 13.4°, and 26.5°.

Industrial-Scale Considerations

Toxicity and Waste Management

Patent CN103275010A emphasizes replacing toxic reagents (e.g., PCl₃) with Lawesson’s reagent for thioamide intermediates, reducing hazardous waste.

Cost Analysis

  • Catalyst Recycling : Pd recovery via activated carbon filtration cuts costs by 40%.
  • Solvent Recovery : Distillation reclaims 85% of 1,4-dioxane.

Analytical Validation

NMR Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 9.67 (s, 1H, CONH), 8.82 (s, 1H, pyrazole-H), 7.62–7.32 (m, 10H, biphenyl/phenyl).
  • ¹³C NMR : 165.2 ppm (amide carbonyl), 146.5 ppm (pyrazole C-3).

Elemental Analysis

Calculated for C₂₄H₂₀N₃O: C, 76.37; H, 5.34; N, 11.13. Found: C, 76.35; H, 5.31; N, 11.15.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, Lewis acids (e.g., aluminum chloride)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Amide Partners: The biphenyl-4-carbonyl group in the target compound distinguishes it from analogs with carboximidamide (e.g., ) or oxazole-based (e.g., ) linkages.
  • Pyrazole Substitution : The 3-methyl and 1-phenyl groups on the pyrazole may improve metabolic stability compared to dihydropyrazoles (e.g., ) or pyrazoles with electron-withdrawing substituents (e.g., nitro groups in ).

Biological Activity

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a pyrazole moiety linked to a biphenyl group, which is significant for its biological activity. The molecular formula is C20H18N4OC_{20}H_{18}N_{4}O, with a molecular weight of 342.38 g/mol.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable anticancer properties. In a study evaluating various pyrazole compounds against breast cancer cell lines (MCF-7 and MDA-MB-231), the compound demonstrated significant cytotoxicity and potential synergistic effects when combined with doxorubicin. The analysis utilized the Combination Index method to assess the interaction between the compounds and established that certain pyrazoles could enhance the efficacy of conventional chemotherapy agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro assays have shown that related pyrazole derivatives possess broad-spectrum activity against various bacterial strains. For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 2.50 to 20 µg/mL against E. coli, suggesting that modifications to the pyrazole structure can enhance antimicrobial potency .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

Substituent Effect on Activity
Methyl group at position 3Enhances lipophilicity and cellular uptake
Biphenyl linkageIncreases binding affinity to target proteins
Carboxamide groupContributes to hydrogen bonding with biological targets

These modifications suggest that further structural optimizations could lead to improved efficacy in therapeutic applications.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal assessed the anticancer effects of various pyrazole derivatives, including this compound. The research involved treating breast cancer cell lines with different concentrations of the compound and evaluating cell viability through MTT assays. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity .

Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial properties of related pyrazole derivatives against phytopathogenic fungi. The study utilized mycelia growth inhibition assays to determine efficacy. The results revealed that certain compounds displayed moderate to excellent antifungal activity compared to standard treatments .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide, and how can reaction yields be improved?

  • Methodology : The synthesis typically involves multi-step processes, including condensation of pyrazole intermediates with biphenyl-carboxylic acid derivatives. For example, analogous compounds utilize coupling reagents like DCC/DMAP or microwave-assisted synthesis to enhance efficiency . Solvent selection (e.g., DMF or acetonitrile) and base catalysts (e.g., K₂CO₃) are critical for yield optimization. Purification via column chromatography or recrystallization ensures high purity. Reaction monitoring with TLC and NMR spectroscopy is recommended .

Q. How can the compound’s structural configuration be characterized to confirm regioselectivity and stereochemical purity?

  • Methodology : Use a combination of ¹H/¹³C NMR to verify substituent positions on the pyrazole and biphenyl rings. X-ray crystallography (as seen in structurally similar compounds like 4GD) provides definitive confirmation of regiochemistry . Mass spectrometry (HRMS) and FTIR validate molecular weight and functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

  • Methodology : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays or ELISA. For antimicrobial activity, follow CLSI guidelines with MIC/MBC testing. Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), referencing protocols for pyrazole-carboxamide derivatives .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its binding affinity to biological targets, and what computational tools can predict this?

  • Methodology : Perform DFT calculations to map electron density distribution, focusing on the carboxamide and pyrazole moieties. Molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., EGFR, COX-2) identifies key interactions (e.g., hydrogen bonding with the carboxamide group) . MD simulations (GROMACS) assess binding stability over time .

Q. What strategies resolve contradictions in reported biological activity data across different experimental models?

  • Methodology : Conduct meta-analysis of existing data to identify variables (e.g., cell line specificity, assay conditions). Validate discrepancies using orthogonal assays (e.g., SPR for binding kinetics vs. cellular activity). Adjust experimental parameters (e.g., serum concentration, incubation time) to isolate confounding factors .

Q. How can the compound’s metabolic stability and pharmacokinetic (PK) profile be evaluated preclinically?

  • Methodology : Use liver microsome assays (human/rat) to measure metabolic half-life. LC-MS/MS quantifies plasma stability and CYP450 inhibition. Parallel artificial membrane permeability assays (PAMPA) predict blood-brain barrier penetration. In vivo PK studies in rodents track parameters like Cₘₐₓ and AUC .

Q. What role do substituents on the biphenyl ring play in modulating the compound’s selectivity for specific biological targets?

  • Methodology : Synthesize analogs with halogen (e.g., -F, -Cl) or electron-donating groups (e.g., -OCH₃) at the biphenyl 4-position. Compare IC₅₀ values across targets using dose-response curves. SAR analysis identifies critical substituents for selectivity, as seen in fluorophenyl-pyrazole analogs .

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